Enantiomer Differentiation: (S) vs (R) Configuration
The (S)-enantiomer (CAS 187680-43-9) is the specific stereoisomer required for constructing chirally defined molecular architectures, such as those in certain racetam-class pharmaceuticals. The (R)-enantiomer (CAS 2343964-48-5) would produce diastereomeric products with potentially different, often undesirable, biological activity if used in its place . This is a fundamental principle in chiral drug synthesis where, for example, the (S)-enantiomer of levetiracetam is 10x more protective against hypoxia than the racemate [1]. While the specific enantiomeric excess (ee) of each commercial batch must be verified, the theoretical differentiation is absolute.
| Evidence Dimension | Stereochemical configuration and its impact on downstream product chirality |
|---|---|
| Target Compound Data | Specific rotation: [α]D value not publicly available for CAS 187680-43-9 |
| Comparator Or Baseline | (R)-enantiomer (CAS 2343964-48-5); L-Leucinamide HCl (CAS 10466-61-2) has [α]D +9° |
| Quantified Difference | Qualitative: (S) vs (R) configuration leads to opposite stereochemical outcomes in synthesis. Levetiracetam (S) has 10x protective activity vs hypoxia compared to racemate. |
| Conditions | Comparative stereochemistry; reference data from levetiracetam pharmacology [1] |
Why This Matters
The (S)-enantiomer is the required form for constructing specific chiral centers in pharmaceutical intermediates; using the incorrect (R)-enantiomer leads to stereochemical inversion of the final product.
- [1] U.S. Patent 4,696,943. Levorotatory isomer of alpha-ethyl-2-oxo-1-pyrrolidineacetamide. View Source
